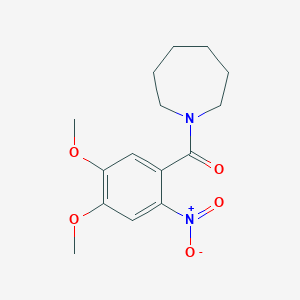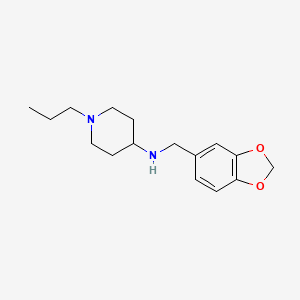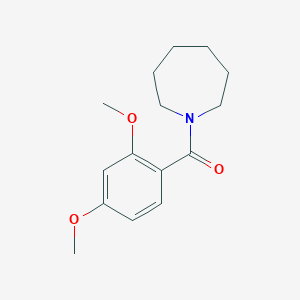
1-(2,4-dimethoxybenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxybenzoyl)azepane, also known as DBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring. DBOA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-(2,4-dimethoxybenzoyl)azepane has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response. In addition, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)azepane has been shown to have various biochemical and physiological effects on living organisms. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-(2,4-dimethoxybenzoyl)azepane has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell damage in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,4-dimethoxybenzoyl)azepane is its synthetic accessibility, which allows for easy preparation and modification of the molecule for various applications. In addition, 1-(2,4-dimethoxybenzoyl)azepane has shown promising biological activity against various targets, making it a potential lead compound for drug development. However, one of the limitations of 1-(2,4-dimethoxybenzoyl)azepane is its relatively low solubility in aqueous solutions, which can limit its applicability in certain biological assays. Moreover, the mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane is not fully understood, which can hinder its optimization for specific biological targets.
Orientations Futures
There are several future directions for the research on 1-(2,4-dimethoxybenzoyl)azepane. One of the potential areas of investigation is the optimization of 1-(2,4-dimethoxybenzoyl)azepane for specific biological targets, such as cancer cells or bacterial pathogens. This can involve the modification of the molecule structure or the development of novel delivery systems. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethoxybenzoyl)azepane in vivo, which can provide insights into its efficacy and safety as a therapeutic agent. Moreover, the development of novel synthetic routes for 1-(2,4-dimethoxybenzoyl)azepane and its derivatives can enable the exploration of its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethoxybenzoyl)azepane involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-aminocycloheptane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzoyl)azepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2,4-dimethoxybenzoyl)azepane has been investigated for its anticancer, antibacterial, and antifungal properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 1-(2,4-dimethoxybenzoyl)azepane has also shown promising antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has exhibited antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
azepan-1-yl-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMBEARDDXGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzoyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

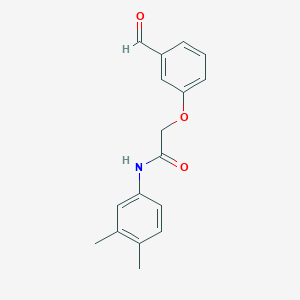
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

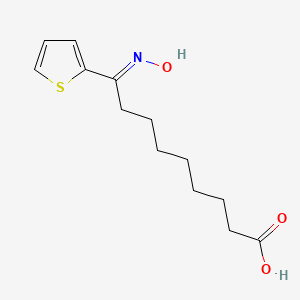
![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
